molecular formula C16H20ClFN4O3 B12996526 tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate

tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate

Cat. No.: B12996526
M. Wt: 370.80 g/mol
InChI Key: HULFCOPCQMHHDX-QWRGUYRKSA-N
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Description

tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate: is a synthetic organic compound that features a complex molecular structure. It is characterized by the presence of a tert-butyl group, a fluoropiperidine ring, and a pyrrolopyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, including:

    Formation of the Fluoropiperidine Ring: This step may involve the fluorination of a piperidine precursor under specific conditions.

    Introduction of the Pyrrolopyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where the pyrrolopyrimidine is introduced to the fluoropiperidine ring.

    tert-Butyl Protection: The final step often involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyrrolopyrimidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chloro and fluoro groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-methylpiperidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-chloropiperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H20ClFN4O3

Molecular Weight

370.80 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C16H20ClFN4O3/c1-16(2,3)25-15(23)22-7-5-10(18)11(8-22)24-13-9-4-6-19-12(9)20-14(17)21-13/h4,6,10-11H,5,7-8H2,1-3H3,(H,19,20,21)/t10-,11-/m0/s1

InChI Key

HULFCOPCQMHHDX-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC2=NC(=NC3=C2C=CN3)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC2=NC(=NC3=C2C=CN3)Cl)F

Origin of Product

United States

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